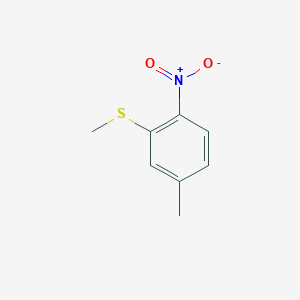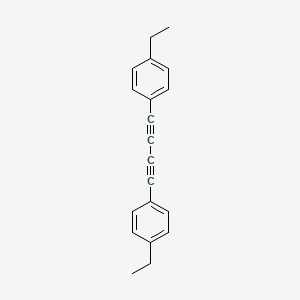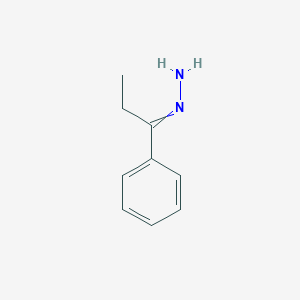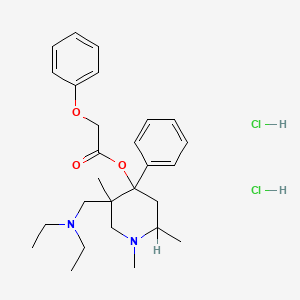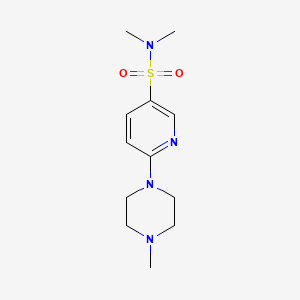
1,2,3,4-Tetraphenyltriphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetraphenyltriphenylene is a polycyclic aromatic hydrocarbon known for its unique structural properties and applications in various scientific fields. This compound consists of a triphenylene core substituted with four phenyl groups, making it a highly conjugated system with interesting electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetraphenyltriphenylene can be synthesized through the surface-assisted coupling of 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene followed by thermal cyclodehydrogenation of the resulting polymer . This method involves the use of a Cu(111) substrate, which facilitates the formation of atomically precise chevron graphene nanoribbons at lower temperatures compared to other substrates .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the surface-assisted synthesis approach mentioned above is a promising method for large-scale production due to its efficiency and precision .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetraphenyltriphenylene undergoes various chemical reactions, including cyclodehydrogenation, which is crucial for forming its fully aromatic system . This compound can also participate in substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene and a Cu(111) substrate. Thermal activation at temperatures around 400°C is required for cyclodehydrogenation .
Major Products: The primary product of the cyclodehydrogenation reaction is the fully aromatic this compound, which can further be used to create graphene nanoribbons .
科学的研究の応用
1,2,3,4-Tetraphenyltriphenylene has several applications in scientific research, particularly in the fields of materials science and nanotechnology. Additionally, this compound is studied for its photochemical properties and its role in the formation of triplet excited states .
作用機序
The mechanism of action of 1,2,3,4-Tetraphenyltriphenylene primarily involves its ability to form highly conjugated aromatic systems through cyclodehydrogenation. This process enhances the electronic properties of the compound, making it suitable for applications in electronic devices and materials science . The molecular targets and pathways involved include the formation of extended aromatic systems and the stabilization of triplet excited states .
類似化合物との比較
Comparison: 1,2,3,4-Tetraphenyltriphenylene is unique due to its ability to form chevron-type graphene nanoribbons, which are not easily achievable with other similar compounds. Its highly conjugated structure and the presence of multiple phenyl groups provide it with distinct electronic properties that are advantageous for applications in nanotechnology and materials science .
特性
CAS番号 |
36262-81-4 |
|---|---|
分子式 |
C42H28 |
分子量 |
532.7 g/mol |
IUPAC名 |
1,2,3,4-tetraphenyltriphenylene |
InChI |
InChI=1S/C42H28/c1-5-17-29(18-6-1)37-38(30-19-7-2-8-20-30)40(32-23-11-4-12-24-32)42-36-28-16-14-26-34(36)33-25-13-15-27-35(33)41(42)39(37)31-21-9-3-10-22-31/h1-28H |
InChIキー |
LOLVMPDWIPHPDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C4=CC=CC=C4C5=CC=CC=C53)C(=C2C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



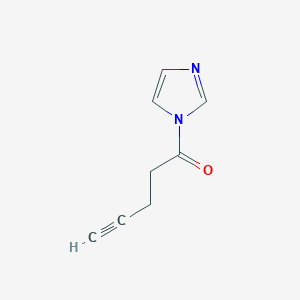
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
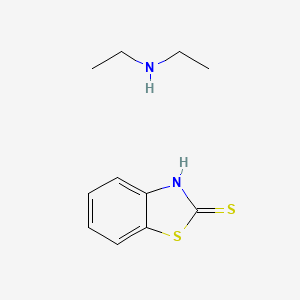
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
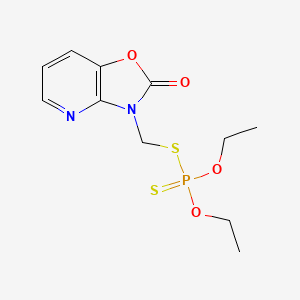
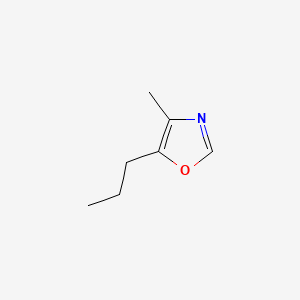
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

